molecular formula C9H14N2OS B1271861 5-Butyl-6-methyl-2-thiouracil CAS No. 29113-41-5

5-Butyl-6-methyl-2-thiouracil

Cat. No. B1271861
CAS RN: 29113-41-5
M. Wt: 198.29 g/mol
InChI Key: CTHUKFGHEPDDJE-UHFFFAOYSA-N
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Description

5-Butyl-6-methyl-2-thiouracil is a derivative of 6-methyluracil, which is a modified pyrimidine compound. Pyrimidine derivatives like 5-Butyl-6-methyl-2-thiouracil are of interest due to their potential biological activities and their presence in various nucleosides and nucleotides that are essential for life processes.

Synthesis Analysis

The synthesis of derivatives related to 5-Butyl-6-methyl-2-thiouracil has been explored in the literature. For instance, novel derivatives of 6-methyluracil have been synthesized by introducing a 2-(phenoxy)ethyl substituent at position 5 of the pyrimidine ring . Although not directly synthesizing 5-Butyl-6-methyl-2-thiouracil, these methods provide insight into the synthetic pathways that could be adapted for its production. The condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine is a key step in the synthesis of these derivatives .

Molecular Structure Analysis

The molecular structure of 5-Butyl-6-methyl-2-thiouracil would consist of a pyrimidine ring with a butyl group at position 5 and a methyl group at position 6. The presence of a sulfur atom in the thiouracil moiety differentiates it from uracil and contributes to its unique chemical properties. The exact molecular structure analysis would require further studies, including X-ray crystallography or NMR spectroscopy, which are not detailed in the provided abstracts.

Chemical Reactions Analysis

The chemical reactions involving derivatives of 6-methyl-2-thiouracil have been studied. For example, 6-methyl-5-[2-(phenoxy)ethyl]uracils can be prepared by treating the corresponding 6-methyl-5-[2-(phenoxy)ethyl]-2-thioxo derivatives with an aqueous monochloroacetic acid solution . This suggests that 5-Butyl-6-methyl-2-thiouracil could also undergo similar reactions, potentially leading to the formation of various functionalized compounds.

Physical and Chemical Properties Analysis

Scientific Research Applications

Inhibition of Human Placenta Iodothyronine Deiodinase

5-Butyl-6-methyl-2-thiouracil, among other 6-anilino-2-thiouracils, has been studied for its ability to inhibit the inner-ring iodothyronine deiodinase from the human placenta. This inhibition is stronger than that by the standard deiodinase inhibitor, 6-propyl-2-thiouracil, suggesting its potential use in studying the in vitro and in vivo metabolism of thyroid hormones (Nogimori et al., 1985).

Antithyroid Activity

5-Butyl-6-methyl-2-thiouracil is part of a group of derivatives that have shown antithyroid activity, as indicated by their ability to increase thyroid weight and decrease thyroid iodine in rats. This indicates its potential as an antithyroid drug, especially for preoperative use in patients with hyperthyroidism (Barrett et al., 1951).

Gas Chromatographic Determination in Bovine Muscle Tissue

A method for assaying residues of 5-Butyl-6-methyl-2-thiouracil, among other thyreostatic substances, in beef muscle has been developed. This involves extraction and methylation, indicating its relevance in food safety and veterinary medicine (Yu et al., 1997).

Antiviral Activity in Anti-HIV-1 Agents

Derivatives of 5-Butyl-6-methyl-2-thiouracil have been synthesized and evaluated for their anti-HIV-1 activity. These compounds show potential as potent and selective anti-HIV-1 agents, indicating a significant role in antiviral research (Tanaka et al., 2010).

Precursor for Synthesis of Antiviral and Antimicrobial Compounds

5-Butyl-6-methyl-2-thiouracil is a precursor in the synthesis of various derivatives with antiviral and antimicrobial properties. These compounds have shown inhibitory effects on various pathogens, highlighting its importance in pharmaceutical research (Youssif & Mohamed, 2008).

Carrier for Boronated Compounds in Melanoma Treatment

5-Butyl-6-methyl-2-thiouracil derivatives have been studied as carriers for boronated compounds in Neutron Capture Therapy (NCT) of melanoma. This research suggests its potential use in targeted cancer therapies (Moore et al., 1992).

Safety And Hazards

5-Butyl-6-methyl-2-thiouracil is harmful if swallowed and is suspected of causing cancer . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

5-butyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-3-4-5-7-6(2)10-9(13)11-8(7)12/h3-5H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHUKFGHEPDDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC(=S)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183366
Record name Uracil, 5-butyl-6-methyl-2-thio-
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Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-6-methyl-2-thiouracil

CAS RN

29113-41-5
Record name 5-Butyl-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone
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Record name 5-Butyl-6-methyl-2-thiouracil
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Record name 5-butyl-6-methyl-2-thiouracil
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Record name 5-BUTYL-6-METHYL-2-THIOURACIL
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Synthesis routes and methods

Procedure details

Sodium metal (1.85 g, 80.5 mmol) is dissolved in EtOH (50 mL). Next, thiourea (5.11 g, 67.1 mmol) is added to the NaOEt solution, followed by ethyl 2-n-butylacetoacetate (2.5 g, 13.4 mmol). The reaction mixture is stirred at reflux for 3 hours and then allowed to cool to room temperature overnight. The EtOH is removed in vacuo. The residue is then suspended in H2O (50 mL) and the resulting mixture carefully treated with concentrated HCl (˜7.5 mL) just until pH 4 is reached. After stirring for 15 minutes, the suspension is filtered, and the solid thoroughly washed with H2O. Drying affords pure 5-butyl-6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one as a slightly off-white solid. 1H NMR (DMSO-d6, 300 MHz) δ 12.28 (br s, 1H), 12.05 (br s, 1H), 2.21 (m, 2H), 2.18 (s, 3H), 1.30–1.21 (m, 4H), 0.85 (t, J=6.9 Hz, 3H) ppm. MS: m/z 199 [M+1].
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Butyl-6-methyl-2-thiouracil
Reactant of Route 2
5-Butyl-6-methyl-2-thiouracil
Reactant of Route 3
5-Butyl-6-methyl-2-thiouracil

Citations

For This Compound
1
Citations
J Kaválek, V Macháček, V Štěrba - Collection of Czechoslovak …, 1983 - cccc.uochb.cas.cz
… 5-Butyl-6-methyl-2-thiouracil (XI) from I a nd VI ; mp 201- 203C; for C9 Hl4N20S (198'2) calculated: 54'49% C, 7'06% H; found: 54'16% C, 7·01 % H. 3,5,6-Trimethyl-2-thiouracil (XII) from …
Number of citations: 1 cccc.uochb.cas.cz

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